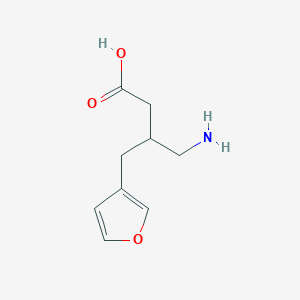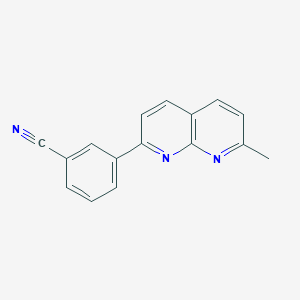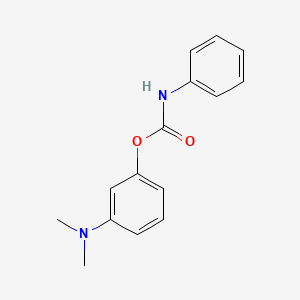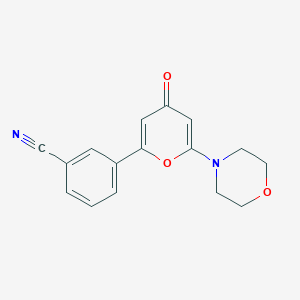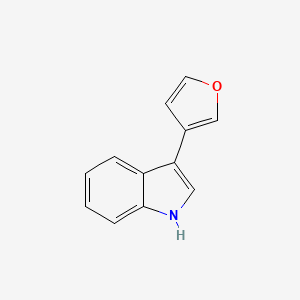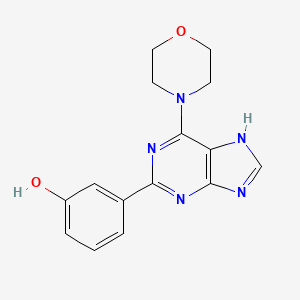
3-(6-morpholino-9H-purin-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Morpholino-9H-purin-2-yl)phenol is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a morpholine ring attached to the purine nucleus, which is further substituted with a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-morpholino-9H-purin-2-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Nucleus: The purine nucleus is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the purine nucleus is replaced by the morpholine moiety.
Attachment of the Phenol Group: The phenol group is introduced through electrophilic aromatic substitution reactions, where the purine nucleus is treated with phenol under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Morpholino-9H-purin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The purine nucleus can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenol and morpholine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various acids or bases depending on the desired substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine and phenol derivatives.
Applications De Recherche Scientifique
3-(6-Morpholino-9H-purin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(6-morpholino-9H-purin-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways . This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent for cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Morpholino-9H-purine: Lacks the phenol group but shares the morpholine and purine structure.
2-Aryladenine Derivatives: Similar purine nucleus with various aryl substitutions.
6-Amino-9H-purine Derivatives: Contains an amino group instead of the morpholine ring.
Uniqueness
3-(6-Morpholino-9H-purin-2-yl)phenol is unique due to the presence of both the morpholine ring and the phenol group, which confer distinct chemical and biological properties. This dual functionality allows for versatile interactions with biological targets and enhances its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C15H15N5O2 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
3-(6-morpholin-4-yl-7H-purin-2-yl)phenol |
InChI |
InChI=1S/C15H15N5O2/c21-11-3-1-2-10(8-11)13-18-14-12(16-9-17-14)15(19-13)20-4-6-22-7-5-20/h1-3,8-9,21H,4-7H2,(H,16,17,18,19) |
Clé InChI |
FUDQNOGEMXSUSQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=NC(=NC3=C2NC=N3)C4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



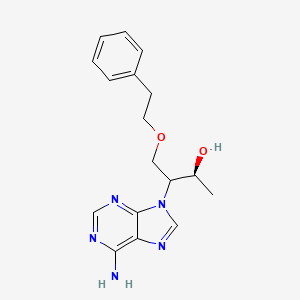
![3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)
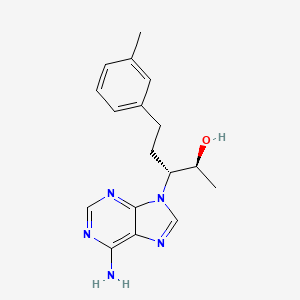


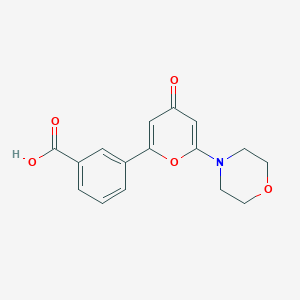
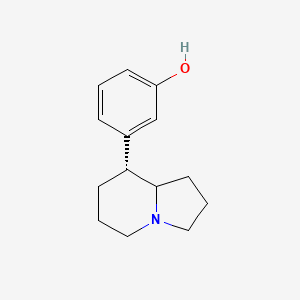
![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)
